ML404 was initially developed at the University Hospital of Padova and is classified as a mitochondrial permeability transition pore inhibitor. Its classification stems from its ability to modulate mitochondrial function, particularly by preventing the opening of the mPTP, which is crucial in maintaining mitochondrial integrity and cellular homeostasis .
The synthesis of ML404 involves several steps that can be categorized under organic synthesis methodologies. The detailed synthetic pathway typically includes:
Technical details include monitoring reactions through thin-layer chromatography (TLC) and utilizing nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The molecular structure of ML404 can be represented by its chemical formula and specific structural features that contribute to its biological activity.
The three-dimensional conformation plays a vital role in its binding affinity to the mitochondrial permeability transition pore, influencing its efficacy as an inhibitor.
ML404 undergoes various chemical reactions that are essential for its activity as a mitochondrial permeability transition pore inhibitor. Key reactions include:
Technical details regarding these reactions often involve specific catalysts and conditions that optimize yield and purity .
The mechanism by which ML404 exerts its effects involves:
Data supporting this mechanism includes experimental observations demonstrating reduced mitochondrial swelling in cell models treated with ML404 compared to controls .
Relevant data on these properties can be found in various chemical databases and literature focused on small molecule inhibitors .
ML404 has significant scientific uses primarily in:
The mitochondrial permeability transition pore (mtPTP) is a calcium-regulated, non-selective channel in the inner mitochondrial membrane. Under physiological conditions, transient ("low-conductance") mtPTP opening facilitates mitochondrial Ca²⁺ efflux and reactive oxygen species (ROS) buffering, supporting metabolic adaptation and cytoprotective signaling [3] [4]. However, sustained ("high-conductance") opening—triggered by calcium overload, oxidative stress, or pathological stimuli—induces mitochondrial membrane depolarization, ATP synthesis arrest, organelle swelling, and cytochrome c release. This cascade culminates in necrotic or apoptotic cell death [1] [7].
The mtPTP’s dual role positions it as a critical node in diseases:
Despite five decades of study, the mtPTP’s molecular identity remains debated. Current models implicate F1FO ATP synthase dimers and CypD as core components, while adenine nucleotide translocase (ANT) and phosphate carrier (PiC) serve as regulators rather than pore-forming elements [1] [7] [10].
Early mtPTP pharmacology relied on the immunosuppressant cyclosporine A (CsA), which inhibits the peptidyl-prolyl isomerase CypD. CsA desensitizes the pore to calcium but fails to block opening at high loads. Its immunosuppressive effects and indirect mechanism limit therapeutic utility [1] [2]. The discovery of Ppif-/- mice (lacking CypD) in 2005 confirmed CypD’s role as a key regulator—not a structural component—of mtPTP, accelerating targeted probe development [7]. Subsequent efforts focused on:
ML404 (CID 72199308) was developed via the NIH Molecular Libraries Program to address limitations of prior art. Using a dual-screening paradigm—measuring both calcium retention capacity (CRC) and mitochondrial swelling—researchers identified a lead compound optimized to ML404 through structure-activity relationship (SAR) studies [2] [5]. Key breakthroughs included:
Table 1: Key Properties of ML404
Property | Value | Assay Context |
---|---|---|
Molecular Formula | C₁₇H₁₃ClN₂O₃ | Chemical characterization |
Mitochondrial Swelling EC₅₀ | 4.9 nM | Isolated mitochondria |
CRC Enhancement | 14.8-fold at 12.5 μM | Calcium-induced pore opening |
Coupling Disruption | >100 μM | Rh123 uptake assay |
Selectivity Index | >20,408-fold vs. mitochondrial coupling | Functional assays |
Table 2: Evolution of mtPTP-Targeted Probes
Compound | Target/Mechanism | Phase | Key Limitations |
---|---|---|---|
Cyclosporine A | CypD inhibitor | Clinical | Immunosuppression; indirect action |
GNX-865 | mtPTP inhibitor (unknown) | Preclinical | Restricted access; moderate potency |
ML404 | Direct mtPTP inhibition | Preclinical | No major limitations reported |
ML404’s discovery marked a paradigm shift, enabling:
Table 3: Research Applications of ML404 in Disease Models
Disease Area | Biological Outcome | Reference |
---|---|---|
Neurodegeneration | Blocks Aβ-induced pore opening; reduces neuronal death | [1] [5] |
Ischemia-Reperfusion | Prevents mitochondrial swelling in heart tissue | [4] [7] |
Muscular Dystrophy | Improves myocyte viability in oxidative stress models | [5] [9] |
ML404 exemplifies the power of targeted probe development to illuminate basic biology and accelerate translational research.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9